molecular formula C15H12FNO4S B7513544 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No. B7513544
M. Wt: 321.3 g/mol
InChI Key: VVKSFTWMMBOCPX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as FPEB, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a PET radioligand for imaging the metabotropic glutamate receptor subtype 5 (mGluR5). In

Scientific Research Applications

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been extensively studied as a PET radioligand for imaging mGluR5 in the brain. mGluR5 is a G protein-coupled receptor that is involved in several important physiological processes, including learning and memory, synaptic plasticity, and drug addiction. Abnormalities in mGluR5 signaling have been implicated in several neurological and psychiatric disorders, including autism, schizophrenia, and addiction. 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to have high affinity and selectivity for mGluR5, making it a promising tool for studying the role of mGluR5 in these disorders.

Mechanism of Action

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid binds to mGluR5 in a reversible and competitive manner, displacing endogenous ligands such as glutamate. The binding of 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid to mGluR5 can be visualized and quantified using PET imaging, allowing for the measurement of mGluR5 density and distribution in the brain. 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to have a high signal-to-noise ratio and good test-retest reliability, making it a reliable tool for studying mGluR5 in vivo.
Biochemical and Physiological Effects:
5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to have minimal physiological effects in animal models, suggesting that it is a safe and well-tolerated radioligand. However, it is important to note that 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is not intended for human use and has not been evaluated for safety or efficacy in humans.

Advantages and Limitations for Lab Experiments

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has several advantages as a PET radioligand for imaging mGluR5. It has high affinity and selectivity for mGluR5, making it a reliable tool for studying mGluR5 in vivo. It also has a high signal-to-noise ratio and good test-retest reliability, allowing for the measurement of mGluR5 density and distribution in the brain with high precision. However, 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid also has some limitations. It has a relatively short half-life of 109 minutes, which limits the time window for imaging studies. Additionally, 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research on 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse. 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been used to study mGluR5 in animal models of addiction, and there is growing evidence that mGluR5 antagonists may have therapeutic potential for treating addiction. Another area of interest is the development of new PET radioligands for imaging mGluR5. Several new compounds have been synthesized and tested in preclinical studies, and these compounds may offer improved imaging characteristics and/or better safety profiles than 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. Finally, there is ongoing research on the role of mGluR5 in neurological and psychiatric disorders, and 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid may continue to be an important tool for studying these conditions.

Synthesis Methods

The synthesis of 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid involves several steps, starting with the reaction of 5-fluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (E)-2-phenylethenylamine and sodium hydride to form the desired product, 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. The synthesis of 5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been optimized to improve yields and purity, and several modifications to the original method have been reported.

properties

IUPAC Name

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4S/c16-12-6-7-14(13(10-12)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKSFTWMMBOCPX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

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